N-(3,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3,4-Dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family, a class of molecules notable for their fused bicyclic structure combining thiazole and pyrimidine rings. This compound features a carboxamide group at position 6 and a 3,4-dimethylphenyl substituent at the N-position of the thiazole ring.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-3-4-11(7-10(9)2)17-13(19)12-8-16-15-18(14(12)20)5-6-21-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCVNCMHKUJCME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dimethylphenylthiourea with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole, which then undergoes cyclocondensation with ethyl acetoacetate to form the desired thiazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of thiazolo[3,2-a]pyrimidines, recognized for diverse biological activities and potential therapeutic applications. This compound features a thiazole and pyrimidine ring system, often associated with various pharmacological properties. The applications of thiazole derivatives are broad, and they have been explored for anticancer, anticonvulsant, and antimicrobial activities .
Synthesis and Structure
This compound is a heterocyclic compound containing nitrogen and sulfur atoms with a carboxamide functional group. Its synthesis typically involves multi-step synthetic routes that may include condensation reactions and cyclization processes. Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields, and the use of ammonium acetate as a catalyst has been reported to enhance efficiency in synthesizing derivatives of thiazolopyrimidines.
The molecular structure consists of a fused bicyclic system incorporating a thiazole and pyrimidine ring. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and may influence its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for confirming the structure and purity of synthesized compounds.
Chemical Reactions
This compound can participate in various chemical reactions due to its functional groups:
- Oxidation: The compound can be oxidized to form corresponding oxides.
- Reduction: Reduction reactions can convert the compound into its reduced forms.
- Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The mechanism of action for compounds similar to this compound often involves inhibition of specific enzymes or receptors, which can lead to downstream effects on cellular signaling pathways involved in proliferation and survival.
Thiazole derivatives have demonstrated potential in various biological applications :
- Anticancer Activity: Thiazole-integrated pyridine derivatives have shown better anti-breast cancer efficacy than standard drugs . Indole-linked thiazoles have exhibited promising anticancer potential and cell line selectivity .
- Antimicrobial Activity: N-2,5-dimethylphenylthioureido acid derivatives have been explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .
- Anticonvulsant Effectiveness: Some thiazole derivatives have been tested for anticonvulsant effectiveness .
Data Table of Thiazole Derivatives and Their Activities
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The thiazolo[3,2-a]pyrimidine scaffold is highly modular, allowing for diverse substitutions that influence physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Table 1: Comparative Analysis of Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations:
Substituent Effects on Lipophilicity :
- The 3,4-dimethylphenyl group in the target compound likely increases lipophilicity (logP ~1.8–2.0 estimated) compared to polar substituents like methoxy (logP ~1.5) or halogens (e.g., Cl, F) . This may enhance membrane permeability in biological systems.
- Bulky aromatic substituents (e.g., biphenyl in ) correlate with higher melting points (210–244°C), suggesting stronger intermolecular forces .
Synthetic Pathways :
- Common methods involve cyclization of thiourea intermediates (e.g., phenylisothiocyanate) or condensation with ethyl chloroacetate in DMF under reflux .
- Carboxamide formation typically employs activated esters or coupling reagents, as seen in and .
Crystallographic Insights :
- Halogen substituents (e.g., Br in ) promote π-halogen interactions, stabilizing crystal lattices .
- Hydrogen-bonding patterns (e.g., ) influence molecular packing and solubility .
Biological Activity :
Biological Activity
N-(3,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound exhibits a range of biological activities that make it an interesting candidate for medicinal chemistry and pharmacological research. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular structure of this compound features a thiazole ring fused with a pyrimidine moiety. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and may influence its biological activity. The synthesis typically involves multi-step reactions such as condensation and cyclization processes. Key reaction conditions include:
- Catalysts : Ammonium acetate is often used to enhance yield.
- Temperature : Controlled temperature is critical for optimizing reaction efficiency.
- Solvents : Choice of solvent can significantly affect the reaction outcome.
Biological Activity
This compound has shown promise in various biological assays:
Anticancer Activity
Research indicates that compounds in this class can inhibit cancer cell proliferation through mechanisms such as:
- Enzyme Inhibition : Similar compounds have been reported to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in rapidly dividing cells. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against various pathogens. Preliminary studies indicate:
- Broad-Spectrum Activity : Thiazole derivatives have been associated with antimicrobial effects against Gram-positive bacteria and drug-resistant strains . The specific compound may exhibit similar properties due to its structural characteristics.
The mechanism of action for this compound likely involves:
- Inhibition of Specific Enzymes : As noted in related compounds, inhibition of key enzymes involved in metabolic pathways can disrupt cellular functions critical for tumor growth and microbial survival.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of thiazolo[3,2-a]pyrimidines:
- In Vitro Studies : Various derivatives have been tested against cancer cell lines such as Caco-2 and A549. Results indicated significant cytotoxicity at specific concentrations (e.g., IC50 values ranging from 10 to 20 µM) .
- Antimicrobial Testing : In vitro assays demonstrated that thiazole derivatives exhibited effective inhibition against resistant strains of Staphylococcus aureus and Candida species .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize N-(3,4-dimethylphenyl)-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxamide?
The synthesis typically involves cyclocondensation reactions using thiazolo-pyrimidine precursors and functionalized aromatic amines. For example, a refluxed mixture of thioxo-tetrahydropyrimidine esters, substituted benzaldehydes, and sodium acetate in acetic acid/acetic anhydride (1:1) yields fused thiazolo[3,2-a]pyrimidines with carboxamide substituents. Recrystallization from ethyl acetate/ethanol (3:2) is critical for purity . Modifications to the aryl substituent (e.g., 3,4-dimethylphenyl) require tailored benzaldehyde derivatives, with reaction optimization via temperature control and stoichiometric adjustments .
Basic: How is X-ray crystallography utilized to confirm the structural conformation of thiazolo[3,2-a]pyrimidine derivatives?
Single-crystal X-ray diffraction (SCXRD) resolves puckering and stereoelectronic effects in the fused thiazolo-pyrimidine core. For instance, the pyrimidine ring adopts a flattened boat conformation, with deviations up to 0.224 Å from the mean plane. Dihedral angles between the thiazolo-pyrimidine system and aryl substituents (e.g., 80.94° for a benzene ring) highlight steric and electronic interactions. Hydrogen bonding (C–H···O) and π-stacking further stabilize the crystal lattice, validated via refinement using riding models for H-atoms .
Advanced: How do substituents on the aryl group influence the bioactivity of thiazolo[3,2-a]pyrimidine carboxamides?
Substituent effects are studied via structure-activity relationship (SAR) assays. Electron-donating groups (e.g., methoxy, methyl) on the phenyl ring enhance solubility and binding affinity to biological targets, while halogens (e.g., fluoro, chloro) modulate electronic density and steric bulk. For example, 2-fluorobenzylidene or 3,4,5-trimethoxybenzylidene derivatives show distinct pharmacological profiles due to altered dihedral angles and hydrogen-bonding capacity . Computational docking (e.g., AutoDock) and comparative crystallography are used to correlate substituent position with target engagement .
Advanced: What analytical strategies resolve discrepancies between spectroscopic data and computational predictions for thiazolo[3,2-a]pyrimidines?
Contradictions arise in cases where NMR chemical shifts conflict with density functional theory (DFT)-calculated values. Methodologies include:
- Solvent correction : Accounting for solvent polarity in DFT simulations (e.g., using the SMD model).
- Dynamic effects : Molecular dynamics (MD) simulations to assess conformational flexibility.
- Experimental validation : 2D NMR (HSQC, HMBC) to confirm coupling patterns and NOE interactions .
For example, deviations in carbonyl stretching frequencies (IR) vs. DFT may indicate tautomeric equilibria, resolved via variable-temperature NMR .
Basic: Which analytical techniques are essential for assessing the purity of synthesized thiazolo[3,2-a]pyrimidine carboxamides?
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities ≥0.1%.
- Melting point analysis : Sharp melting ranges (e.g., 427–428 K) confirm crystallinity .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
- Elemental analysis : Carbon/hydrogen/nitrogen ratios within ±0.3% of theoretical values .
Advanced: How can side products in thiazolo[3,2-a]pyrimidine synthesis be identified and mitigated?
Byproducts often arise from incomplete cyclization or oxidation. Strategies include:
- LC-MS profiling : Identifies intermediates (e.g., open-chain thioureas) via retention time and fragmentation patterns.
- Kinetic studies : Optimizing reflux duration (e.g., 8–10 hours) to minimize decomposition .
- Additive screening : Sodium acetate suppresses aldol condensation byproducts in acetic acid media .
- Chromatographic separation : Flash column chromatography (silica gel, ethyl acetate/hexane) isolates major products .
Basic: How does solvent choice impact cyclocondensation reactions in thiazolo[3,2-a]pyrimidine synthesis?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine reactants, while acetic acid promotes protonation of carbonyl groups, accelerating cyclization. For example, ethanol/water mixtures improve solubility of hydrophilic intermediates, whereas glacial acetic acid facilitates dehydration steps. Solvent polarity also affects crystal morphology during recrystallization .
Advanced: What computational approaches predict the pharmacological potential of thiazolo[3,2-a]pyrimidine carboxamides?
- Pharmacophore modeling : Identifies key hydrogen-bond acceptors (e.g., pyrimidine carbonyl) and hydrophobic pockets.
- ADMET prediction : SwissADME or pkCSM tools assess bioavailability, CYP450 inhibition, and blood-brain barrier permeability.
- Molecular dynamics (MD) : Simulates ligand-receptor binding stability (e.g., kinase targets) over 100-ns trajectories .
Correlation with in vitro assays (e.g., enzyme inhibition IC₅₀) validates computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
